3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound is classified under the category of pyrimidine derivatives, which are known for their biological activity and utility in pharmaceuticals.
The compound is identified by its IUPAC name, 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, and has a molecular formula of with a molecular weight of approximately 250.19 g/mol. It is cataloged under the CAS number 1105193-80-3 and is available from various chemical suppliers for research purposes .
The synthesis of 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach includes:
These methods require careful control of reaction conditions to ensure high yields and purity .
The molecular structure of 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be represented using various notations:
O=C(O)C1=CNC(=O)N(C2=CC=C(F)C=C2)C1=O
The structural data indicates that the compound possesses both hydrophilic and lipophilic characteristics due to its functional groups .
The compound can participate in various chemical reactions typical for pyrimidine derivatives:
These reactions are essential for modifying the compound for specific applications in drug development .
While specific mechanisms of action for 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid are not extensively documented, similar compounds in this class often exhibit biological activities through interactions with enzymes or receptors. The presence of the fluorophenyl group may enhance binding affinity or selectivity towards biological targets.
Research indicates that pyrimidine derivatives can act as inhibitors or modulators in various biochemical pathways, suggesting potential therapeutic roles .
These properties make it suitable for various applications in synthetic organic chemistry .
The compound has potential applications in:
Given its structural characteristics and reactivity profile, 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid holds promise for further exploration in drug discovery and development .
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: